Ethyl 3-(2,4-dinitrophenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

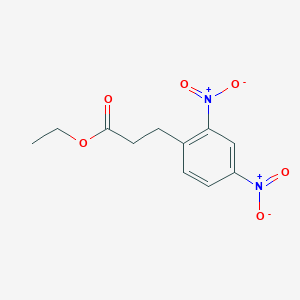

Ethyl 3-(2,4-dinitrophenyl)propanoate is an organic compound with the molecular formula C11H12N2O6 It is characterized by the presence of an ethyl ester group attached to a propanoate chain, which is further substituted with a 2,4-dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2,4-dinitrophenyl)propanoate typically involves the esterification of 3-(2,4-dinitrophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,4-dinitrophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of ethyl 3-(2,4-diaminophenyl)propanoate.

Substitution: The nitro groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(2,4-dinitrophenyl)propanoic acid.

Reduction: Formation of ethyl 3-(2,4-diaminophenyl)propanoate.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2,4-dinitrophenyl)propanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(2,4-dinitrophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups on the phenyl ring can participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems. The ester group can undergo hydrolysis, releasing the active 3-(2,4-dinitrophenyl)propanoic acid, which can further interact with cellular components.

Comparison with Similar Compounds

Ethyl 3-(2,4-dinitrophenyl)propanoate can be compared with other similar compounds such as:

Ethyl 3-(2,4-diaminophenyl)propanoate: Differing by the presence of amino groups instead of nitro groups, leading to different reactivity and applications.

Ethyl 3-(2,4-dinitrophenyl)butanoate: Differing by an additional carbon in the alkyl chain, affecting its physical and chemical properties.

Ethyl 3-(2,4-dinitrophenyl)acetate:

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns, making it valuable for various scientific and industrial applications.

Biological Activity

Introduction

Ethyl 3-(2,4-dinitrophenyl)propanoate is a compound that has garnered interest in the fields of organic chemistry and pharmacology due to its unique structure and biological properties. This article explores its chemical characteristics, biological activities, mechanisms of action, and potential applications in scientific research.

Chemical Structure and Properties

This compound features a propanoate group attached to a phenyl ring that is further substituted with two nitro groups at the 2 and 4 positions. This configuration contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₂O₄ |

| Molecular Weight | 253.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's IC50 values suggest potent activity, particularly against resistant strains.

- Case Study : In a study evaluating the cytotoxic effects of various derivatives, this compound was found to inhibit cell proliferation effectively in human prostate (DU145) and leukemic (K562) cancer cells. The IC50 values ranged from 5 to 10 µM, indicating strong potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to disrupt cellular processes. The nitro groups are believed to participate in redox reactions, which may lead to oxidative stress within cells. This oxidative stress can trigger apoptotic pathways, resulting in cell death.

- Mechanistic Insights : The compound's ester group can hydrolyze to release active components that interact with cellular targets, including enzymes involved in metabolic pathways. This interaction can lead to the inhibition of critical processes such as DNA replication and repair .

Anti-inflammatory and Antioxidant Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory and antioxidant activities. Studies have shown that it can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

- Research Findings : A study demonstrated that the compound could significantly lower levels of pro-inflammatory cytokines in cultured cells exposed to inflammatory stimuli .

Applications in Research

This compound serves as a valuable reagent in organic synthesis and a probe for studying enzyme-substrate interactions. Its ability to modify biological pathways makes it an important tool for researchers investigating various biochemical processes.

Table 2: Applications

| Application | Description |

|---|---|

| Organic Synthesis | Used as a building block for complex molecules |

| Biological Pathway Studies | Investigates enzyme interactions |

| Anticancer Research | Explores potential therapeutic uses |

Properties

IUPAC Name |

ethyl 3-(2,4-dinitrophenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O6/c1-2-19-11(14)6-4-8-3-5-9(12(15)16)7-10(8)13(17)18/h3,5,7H,2,4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOISAKQKBYKBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.